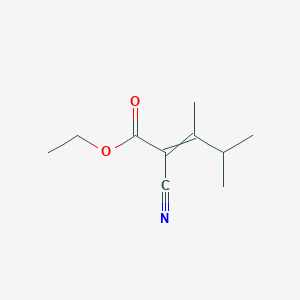

2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester

Description

Properties

CAS No. |

868-00-8 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 2-cyano-3,4-dimethylpent-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-5-13-10(12)9(6-11)8(4)7(2)3/h7H,5H2,1-4H3 |

InChI Key |

IZTBINIQCRNCBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C)C(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester typically involves the esterification of 2-Pentenoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pentenoic Acid Esters

2-Pentenoic Acid, 2-Cyano-3-methyl-, Ethyl Ester

- CAS: Not explicitly listed (analogous to CAS 759-58-0 for butenoic acid derivative).

- Formula: C₉H₁₃NO₂

- Key Differences : Lacks the C4 methyl group present in the target compound.

- Properties : Surface tension data (31 mN/m) suggests moderate polarity .

(E)-2,4-Dimethyl-2-Pentenoic Acid Ethyl Ester

- CAS : 21016-46-6

- Formula : C₉H₁₆O₂

- Key Differences: Replaces the cyano group with a methyl at C4, increasing hydrophobicity (logP = 3.06) .

- Applications : Used in HPLC analysis due to stability under reverse-phase conditions .

2-Methyl-3-Pentenoic Acid Ethyl Ester

Cyano-Substituted Esters

2-Butenoic Acid, 2-Cyano-3-methyl-, Ethyl Ester

- CAS : 759-58-0

- Formula: C₈H₁₁NO₂

- Key Differences: Shorter carbon chain (butenoic vs. pentenoic) and methyl at C3.

- Thermodynamics : Boiling point ranges from 371.70 K (0.10 kPa) to 394.50 K (2.70 kPa) .

2-Propenoic Acid, 2-Cyano-3-phenyl-, Ethyl Ester

- CAS : 2025-40-3

- Formula: C₁₂H₁₁NO₂

- Key Differences : Aromatic phenyl group at C3 instead of methyl.

- Properties : Higher molecular weight (201.22 g/mol) and polar surface area (79.19 Ų) due to the phenyl group .

CDDO (2-Cyano-3,12-dioxoolean-1,9-dien-28-oic Acid)

- CAS : 218600-53-4

- Key Differences: Triterpenoid backbone with multiple functional groups.

- Applications: Potent anti-inflammatory and anticancer agent at nanomolar concentrations .

Etocrylene (2-Cyano-3,3-diphenylacrylic Acid Ethyl Ester)

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Formula | MW (g/mol) | logP | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | 868-00-8 | C₁₀H₁₅NO₂ | 181.23 | ~2.8* | Cyano (C2), 3,4-dimethyl |

| (E)-2,4-Dimethyl-2-pentenoic acid ethyl ester | 21016-46-6 | C₉H₁₆O₂ | 156.23 | 3.06 | Methyl (C2, C4) |

| 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester | 759-58-0 | C₈H₁₁NO₂ | 153.18 | ~2.5* | Cyano (C2), methyl (C3) |

| Etocrylene | 5232-99-5 | C₁₈H₁₅NO₂ | 277.32 | 4.12 | Cyano (C2), diphenyl (C3) |

*Estimated based on structural analogs.

Key Research Findings

- Stability : Ethyl esters with methyl substituents (e.g., CAS 21016-46-6) exhibit stability in HPLC analyses, indicating the target compound may be amenable to similar analytical methods .

Biological Activity

2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester (commonly referred to as ethyl 2-cyano-3,4-dimethylpent-2-enoate) is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity associated with this compound, including its antimicrobial, anticancer, and other therapeutic effects.

- Molecular Formula : C10H15NO2

- Molar Mass : 181.2316 g/mol

- Structure : The compound features a cyano group and a double bond in its pentenoic acid structure, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-pentenoic acid derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of pentenoic acid have been noted for their effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The anticancer properties of 2-pentenoic acid derivatives have also been explored. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells. The mechanism appears to involve the activation of specific pathways that lead to programmed cell death, although further research is needed to elucidate the precise mechanisms involved .

Enzyme Inhibition

Recent studies have highlighted the potential of 2-pentenoic acid as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain nitrilases, which are enzymes involved in various metabolic processes. This inhibition could have implications for drug design targeting metabolic pathways related to diseases such as cancer .

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of ethyl 2-cyano-3,4-dimethylpent-2-enoate.

- Methodology : Disc diffusion method was employed against a panel of bacterial strains.

- Results : The compound exhibited significant inhibitory zones against Staphylococcus aureus and Escherichia coli.

-

Anticancer Mechanism Exploration

- Objective : To investigate the apoptotic effects of the compound on human cancer cell lines.

- Methodology : Flow cytometry was used to assess apoptosis rates.

- Results : Treatment with the compound resulted in a marked increase in apoptotic cells compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-3,4-dimethyl-2-pentenoic acid ethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between cyanoacetic acid derivatives and α,β-unsaturated ketones. For example, reacting ethyl cyanoacetate with 3,4-dimethyl-2-pentenal in the presence of a catalytic base (e.g., piperidine) under reflux in ethanol. Optimization involves controlling reaction temperature (70–90°C), solvent polarity, and catalyst loading to enhance yield. Purification typically employs column chromatography with hexane/ethyl acetate gradients .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Confirm structure via H NMR (e.g., cyano group absence of protons, ester carbonyl at δ ~4.2 ppm) .

Q. How can spectroscopic techniques (e.g., GC-MS, H NMR) reliably characterize this compound?

- Methodological Answer :

- GC-MS : Use a polar column (e.g., DB-5MS) with a temperature ramp (50°C to 250°C at 10°C/min). The molecular ion peak (M) should align with the molecular weight (e.g., ~195 g/mol). Fragmentation patterns should include loss of the ester group (m/z ~167) and cyano group (m/z ~152) .

- H NMR : Key signals include the ethyl ester quartet (δ 4.1–4.3 ppm), methyl groups on C3/C4 (δ 1.2–1.4 ppm), and the pentenoic acid vinyl protons (δ 5.8–6.3 ppm, coupling constants J ≈ 15 Hz for trans-configuration) .

Q. What are the safety protocols for handling this compound based on structural analogs?

- Methodological Answer : Structural analogs (e.g., ethyl cyanoacrylates) indicate hazards such as skin irritation (H315) and acute oral toxicity (H302). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from moisture. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do steric effects from the 3,4-dimethyl groups influence reactivity in nucleophilic additions?

- Methodological Answer : The 3,4-dimethyl groups create steric hindrance, slowing nucleophilic attacks at the β-carbon. Kinetic studies using competitive reactions (e.g., with/without methyl groups) under identical conditions (e.g., iodine-catalyzed additions) can quantify this effect. Monitor via C NMR to track regioselectivity changes .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Methodological Answer : Discrepancies in mass spectra (e.g., unexpected fragment ions) may arise from isomerization or impurities. Cross-validate using high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, COSY) to distinguish between structural isomers. Compare experimental data with computational predictions (e.g., DFT-calculated IR/NMR) .

Q. How can surface tension measurements inform its application in thin-film coatings?

- Methodological Answer : Measure surface tension using a tensiometer (e.g., Wilhelmy plate method) at 25°C. The compound’s surface tension (~31 mN/m, based on analogs) suggests moderate wettability. Adjust formulations with surfactants (e.g., polysorbates) to reduce tension for uniform coating deposition .

Q. What thermodynamic parameters (e.g., ΔG, ΔH) govern its stability under varying pH conditions?

- Methodological Answer : Perform stability studies using HPLC to track degradation kinetics at pH 3–10. Calculate activation energy (E) via Arrhenius plots. Differential scanning calorimetry (DSC) can determine ΔH of decomposition. For example, analogs show increased hydrolysis rates at pH >8 due to ester cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.